Cas no 2287282-96-4 ({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol)

{5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol is a heterocyclic compound featuring a fused imidazole and diazepine ring system with a hydroxymethyl substituent at the 6-position. This structure imparts versatility in pharmaceutical and organic synthesis applications, particularly as an intermediate in the development of bioactive molecules. The presence of the hydroxymethyl group enhances its reactivity, enabling further functionalization for targeted modifications. Its rigid polycyclic framework may contribute to binding affinity in medicinal chemistry contexts, such as CNS-targeting compounds. The compound's stability and synthetic accessibility make it a practical choice for research in drug discovery and molecular design. Proper handling under controlled conditions is recommended due to its potential sensitivity.
{5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol structure
2287282-96-4 structure
Product Name:{5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol
CAS No:2287282-96-4
MF:C8H13N3O
MW:167.208321332932
CID:5982775
PubChem ID:137945948
Update Time:2025-06-12

{5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • 2287282-96-4
    • {5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol
    • EN300-6746734
    • Inchi: 1S/C8H13N3O/c12-6-7-3-9-4-8-10-1-2-11(8)5-7/h1-2,7,9,12H,3-6H2
    • InChI Key: VXPRDPSDIHKHLX-UHFFFAOYSA-N
    • SMILES: OCC1CNCC2=NC=CN2C1

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 50.1Ų

{5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol Pricemore >>

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Additional information on {5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol

Comprehensive Overview of {5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol (CAS No. 2287282-96-4)

The compound {5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol (CAS No. 2287282-96-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[1,2-a][1,4]diazepine core, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in modulating GABA receptors and other central nervous system (CNS) targets, which aligns with current trends in neuroscience and mental health therapeutics.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for treatments targeting neurodegenerative diseases, anxiety disorders, and sleep-related conditions. The {5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol scaffold is being explored for its bioavailability and selective binding properties, which are critical for minimizing off-target effects. This aligns with the growing emphasis on precision medicine and personalized therapy, topics frequently searched by healthcare professionals and researchers.

The synthesis of CAS No. 2287282-96-4 involves multi-step organic reactions, often leveraging catalytic hydrogenation and ring-closure strategies. Its methanol functional group provides a versatile handle for further derivatization, enabling the creation of analogs with enhanced pharmacokinetic profiles. This adaptability is crucial for addressing challenges in drug solubility and metabolic stability, which are common pain points in medicinal chemistry.

From an SEO perspective, queries such as "imidazo[1,2-a][1,4]diazepine derivatives" and "GABA receptor modulators" are trending in academic and industrial circles. The compound’s potential role in neuropharmacology also ties into broader discussions about alternative anxiolytics and non-addictive sedatives, addressing public concerns about the opioid crisis and dependency risks. By incorporating these long-tail keywords, this content aims to resonate with both specialist audiences and general readers seeking authoritative information.

Furthermore, the imidazo[1,2-a][1,4]diazepine framework is being studied for its structure-activity relationships (SAR), a hot topic in computational chemistry and AI-driven drug design. Researchers are leveraging machine learning to predict optimal substitutions on the core structure, accelerating the discovery of next-generation therapeutics. This intersection of traditional synthesis and cutting-edge technology reflects the compound’s relevance in modern biopharmaceutical innovation.

In summary, {5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol (CAS No. 2287282-96-4) represents a compelling area of study at the nexus of organic chemistry, neuroscience, and drug development. Its versatility and potential therapeutic applications make it a focal point for ongoing research, while its alignment with trending topics ensures its visibility in scientific and public discourse.

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